S-3,3'-Bis(4-(1,1-diMethylethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
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Overview
Description
S-3,3’-Bis(4-(1,1-diMethylethyl)phenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate: is a complex organic compound known for its unique structural properties and significant applications in various scientific fields. This compound features a binaphthyl core substituted with bulky tert-butyl groups and a hydrogen phosphate moiety, contributing to its distinct chemical behavior and utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-3,3’-Bis(4-(1,1-diMethylethyl)phenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate typically involves the following steps:
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Formation of the Binaphthyl Core: : The initial step involves the coupling of two naphthalene units to form the binaphthyl core. This can be achieved through a Suzuki coupling reaction, where a naphthalene boronic acid derivative reacts with a naphthalene halide in the presence of a palladium catalyst and a base.
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Introduction of tert-Butyl Groups: : The next step is the introduction of tert-butyl groups at the 4-position of the phenyl rings. This can be accomplished through Friedel-Crafts alkylation, using tert-butyl chloride and an aluminum chloride catalyst.
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Phosphorylation: : The final step involves the phosphorylation of the binaphthyl core. This is typically done using a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl core, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the phosphate group, converting it to phosphite or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the naphthyl core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while substitution reactions can introduce various functional groups onto the phenyl or naphthyl rings.
Scientific Research Applications
Chemistry
In chemistry, S-3,3’-Bis(4-(1,1-diMethylethyl)phenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate is used as a chiral ligand in asymmetric synthesis. Its bulky tert-butyl groups and rigid binaphthyl core provide excellent stereocontrol in catalytic reactions, making it valuable for producing enantiomerically pure compounds.
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a molecular probe or drug candidate. Its unique structure allows it to interact with specific biological targets, making it useful in studying enzyme mechanisms or developing new therapeutic agents.
Industry
In the industrial sector, this compound finds applications in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for creating high-performance materials with tailored properties.
Mechanism of Action
The mechanism by which S-3,3’-Bis(4-(1,1-diMethylethyl)phenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate exerts its effects involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and steric effects. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Bis(4-methoxyphenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate
- 3,3’-Bis(4-methylphenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate
Uniqueness
Compared to similar compounds, S-3,3’-Bis(4-(1,1-diMethylethyl)phenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate stands out due to its bulky tert-butyl groups, which provide enhanced steric hindrance and stability. This makes it particularly effective as a chiral ligand in asymmetric synthesis and as a molecular probe in biological studies.
Properties
IUPAC Name |
10,16-bis(4-tert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C40H37O4P/c2*1-39(2,3)29-19-15-25(16-20-29)33-23-27-11-7-9-13-31(27)35-36-32-14-10-8-12-28(32)24-34(38(36)44-45(41,42)43-37(33)35)26-17-21-30(22-18-26)40(4,5)6/h2*7-24H,1-6H3,(H,41,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOSWMNMEYFPSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC=C(C=C7)C(C)(C)C)O.CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC=C(C=C7)C(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H74O8P2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1225.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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